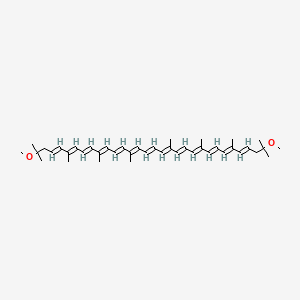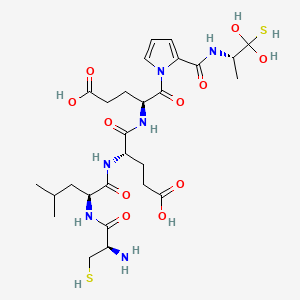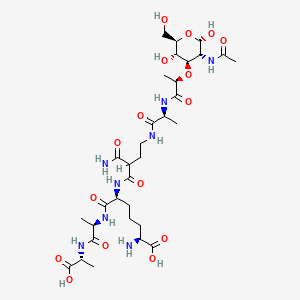
2-Hexaprenyl-6-methoxy-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hexaprenyl-6-methoxy-1,4-benzoquinone is a polyprenylbenzoquinone. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite.
2-Hexaprenyl-6-methoxy-1, 4-benzoquinone, also known as DDMQH2, belongs to the class of organic compounds known as polyprenylbenzoquinones. Polyprenylbenzoquinones are compounds containing a polyisoprene chain attached to a quinone at the second ring position. 2-Hexaprenyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-hexaprenyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hexaprenyl-6-methoxy-1, 4-benzoquinone exists in all eukaryotes, ranging from yeast to humans. In humans, 2-hexaprenyl-6-methoxy-1, 4-benzoquinone is involved in ubiquinone biosynthesis pathway.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Hexaprenyl-6-methoxy-1,4-benzoquinone and related benzoquinones have been synthesized using microwave-mediated Claisen rearrangement, highlighting their chemical versatility and potential for diverse applications (Davis et al., 2005).
- The orientation of a methoxy substituent in benzoquinones, similar to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, significantly influences their electron affinity and vibrational spectroscopy, which is crucial in their function as redox cofactors in bioenergetics (Wraight et al., 2008).
Biological and Biochemical Applications
- Hydroxylated derivatives of dimethoxy-1,4-benzoquinone, structurally similar to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, exhibit strong radical scavenging properties and can act as redox switchable earth-alkaline metal ligands, suggesting their importance in biological systems (Gulaboski et al., 2013).
- 2-Methoxy-6-alkyl-1,4-benzoquinones have been synthesized efficiently, indicating their potential utility in various biochemical processes (Wu et al., 2009).
Antimicrobial and Antioxidant Properties
- Certain benzoquinones, related to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, have demonstrated significant biological activity, including potential antimicrobial and antioxidant properties, which can be relevant in pharmaceutical research (Choudhari et al., 2019).
Potential in Pest Control and Agriculture
- Some benzoquinones, similar in structure to 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, have been evaluated for activity against termites, suggesting their potential use in pest control and agricultural applications (Mozaina et al., 2008).
Eigenschaften
Produktname |
2-Hexaprenyl-6-methoxy-1,4-benzoquinone |
|---|---|
Molekularformel |
C37H54O3 |
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C37H54O3/c1-28(2)14-9-15-29(3)16-10-17-30(4)18-11-19-31(5)20-12-21-32(6)22-13-23-33(7)24-25-34-26-35(38)27-36(40-8)37(34)39/h14,16,18,20,22,24,26-27H,9-13,15,17,19,21,23,25H2,1-8H3/b29-16+,30-18+,31-20+,32-22+,33-24+ |
InChI-Schlüssel |
SCPRZSDIZDIQOW-FRICUITQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester](/img/structure/B1238487.png)




![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)
![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)
